molecular formula C2H4Cl4Si B097667 Bis(chloromethyl)dichlorosilane CAS No. 18076-97-6

Bis(chloromethyl)dichlorosilane

Cat. No. B097667
CAS RN: 18076-97-6
M. Wt: 197.9 g/mol
InChI Key: UZSFHKMDONVENX-UHFFFAOYSA-N
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Description

Bis(chloromethyl)dichlorosilane is a chemical compound with the molecular formula C2H4Cl4Si and a molecular weight of 197.95 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of Bis(chloromethyl)dichlorosilane involves reacting bis(chloromethyl) diphenylsilane with one or more chloride compounds in the presence of a Lewis acid in an inert solvent and under an inert atmosphere .


Molecular Structure Analysis

The molecular structure of Bis(chloromethyl)dichlorosilane is represented by the formula C2H4Cl4Si . The exact mass of the molecule is 195.88400 .


Chemical Reactions Analysis

Bis(chloromethyl)dichlorosilane undergoes Grignard reactions with trimethylchlorosilane in THF, resulting in both intermolecular C-Si coupling and intramolecular C-C coupling products .


Physical And Chemical Properties Analysis

Bis(chloromethyl)dichlorosilane is a dense substance with a density of 1.462 g/cm3 . It has a boiling point of 58-59ºC at 16mm and a melting point of less than 0ºC .

Scientific Research Applications

1. Synthesis of (Chloromethyl)oligosilanes

(Kobayashi & Pannell, 1990) explored the high-yield synthesis of (chloromethyl)oligosilanes, including bis(chloromethyl)silanes, through the reaction of chlorooligosilanes with (chloromethyl)lithium.

2. Formation of Cation-Anionic Complexes

(Ovchinnikov et al., 1998) discussed the reaction of bis(chloromethyl)dichlorosilane with N-trimethylsilyl lactams, leading to the formation of cation-anionic complexes containing disiloxane dications.

3. Structural and Stereochemical Studies

(Negrebetsky et al., 2015) synthesized and analyzed the structure and stereochemical behavior of bis[(2,2-dimethyl-4-oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)methyl]dichlorosilane.

4. Study of Hexacoordinate Silicon Complexes

(Kalikhman et al., 2000) examined the formation and irreversible rearrangement in hexacoordinate silicon complexes involving (chloromethyl)trichlorosilane.

5. Exploration of Dichlorosilane Addition to Acetylenes

(Benkesser & Ehler, 1974) investigated the stereochemistry of the addition of dichlorosilane to acetylenes, which is related to bis(chloromethyl)dichlorosilane.

6. Synthesis of Poly(bis(x-ethoxypropyl)silylene)

(Frey, Out, & Möller, 1993) synthesized Bis(γ-ethoxypropyl)dichlorosilane and explored its polymerization.

7. Novel Synthesis of Poly(silyl ethers)

(Nishikubo et al., 1995) synthesized new poly(silyl ether)s using bis(chlorosilane)s, including bis(chloromethyl)dichlorosilane.

8. Preparation of Disilacyclobutane Derivatives

(Seyferth & Attridge, 1970) reported on the preparation of tetramethyl-disilacyclobutane derivatives using bis(chloromethyl)dimethylsilane.

9. Electrochemical Synthesis in Organosilicon Chemistry

(Moreau et al., 1996) demonstrated the electrochemical synthesis of organosilicon compounds, involving dichlorosilanes.

Safety and Hazards

Bis(chloromethyl)dichlorosilane is classified as a flammable liquid and vapor, and it can cause severe skin burns and eye damage . It is advised to avoid breathing its dust, fume, gas, mist, or vapors, and to use personal protective equipment when handling it .

properties

IUPAC Name

dichloro-bis(chloromethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Cl4Si/c3-1-7(5,6)2-4/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSFHKMDONVENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C([Si](CCl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Cl4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10547390
Record name Dichloro[bis(chloromethyl)]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18076-97-6
Record name Dichloro[bis(chloromethyl)]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(chloromethyl)dichlorosilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(chloromethyl)dichlorosilane

Q & A

Q1: What is the key reactivity feature of bis(chloromethyl)dichlorosilane highlighted in the research?

A: Bis(chloromethyl)dichlorosilane readily reacts with lactams, replacing its chlorine atoms with lactamomethyl groups. This reactivity stems from the silicon atom's affinity for oxygen and its ability to form stable Si-O bonds. [, ] This allows for the creation of diverse organosilicon compounds with potential applications in various fields. For example, the reaction with trimethylsilyl lactams leads to the formation of (O-Si)-bischelate disiloxane derivatives. []

Q2: What structural insights can be obtained from the reaction products of bis(chloromethyl)dichlorosilane with lactams?

A: The research highlights the formation of five-coordinate silicon-containing disiloxane dications when bis(chloromethyl)dichlorosilane reacts with certain lactam derivatives. [] X-ray crystallography studies reveal that these dications adopt a distorted trigonal bipyramidal geometry around the silicon atom. This coordination environment is stabilized by the chelating nature of the lactamomethyl ligands, which bind to the silicon atom through both oxygen and nitrogen atoms. []

Q3: Can you provide an example of a specific compound synthesized and characterized using bis(chloromethyl)dichlorosilane?

A: One example is 1,1,3,3-tetrakis(1-(2-oxo-1-pyrrolidinyl)methyl)disiloxane difluoromethylsulfonate. This compound is synthesized through the reaction of bis(chloromethyl)dichlorosilane with trimethylsilyl pyrrolidin-2-one. [] Its molecular and crystalline structures were characterized, showcasing the (O-Si)-bischelate coordination mode. []

Q4: Beyond structural characterization, is there any information about the properties of the synthesized compounds?

A: While the provided research primarily focuses on synthesis and structural characterization, some articles touch upon the electronic properties of the synthesized compounds. For instance, one study investigated the electronic structure of bis(O’i)-chelated bis(2,2-dimethylbenzo-[2H]-4-oxo-1,3-oxazino-3-methyl)difluorosilane. [] This information could be valuable for understanding the potential applications of these compounds in material science or catalysis.

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